4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound that features a unique combination of heterocyclic structures, including imidazole, pyrrolo[3,4-d]pyrimidine, and morpholine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Construction of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved via cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Final Coupling: The final compound is obtained by coupling the synthesized intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrolo[3,4-d]pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzoyl group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation Products: Oxidized derivatives of the imidazole and pyrrolo[3,4-d]pyrimidine rings.
Reduction Products: Alcohol derivatives from the reduction of the benzoyl group.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)piperidine
- 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine exhibits unique properties due to the presence of the morpholine ring. This ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. Additionally, the specific arrangement of the heterocyclic rings in this compound provides a distinct binding affinity and selectivity for its molecular targets, which can lead to improved therapeutic outcomes.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(17-3-1-16(2-4-17)12-25-6-5-22-15-25)27-13-18-11-23-21(24-19(18)14-27)26-7-9-29-10-8-26/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULICMFVEKEIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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